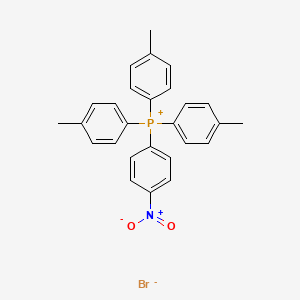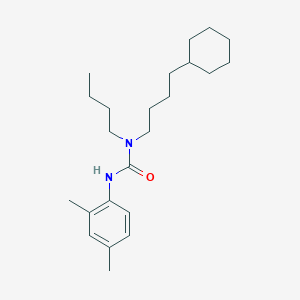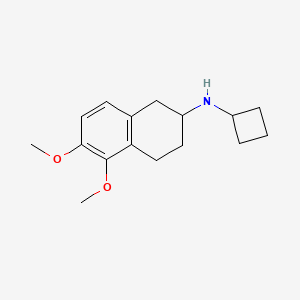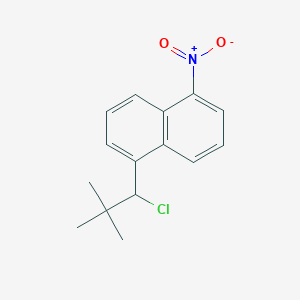
N-Butyl-5-nonadecylpyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Butyl-5-nonadecylpyridin-2-amine is an organic compound belonging to the class of amines It features a pyridine ring substituted with a butyl group at the nitrogen atom and a nonadecyl chain at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-5-nonadecylpyridin-2-amine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.
Substitution at the Nitrogen Atom: The butyl group can be introduced via alkylation of the pyridine nitrogen using butyl halides under basic conditions.
Introduction of the Nonadecyl Chain: The nonadecyl chain can be attached through a Friedel-Crafts alkylation reaction, where the pyridine ring is treated with nonadecyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing the same synthetic routes but optimized for efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-Butyl-5-nonadecylpyridin-2-amine undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the pyridine ring to piperidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nonadecyl chain or butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base or catalyst.
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
N-Butyl-5-nonadecylpyridin-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals, surfactants, and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-Butyl-5-nonadecylpyridin-2-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and ion channels, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Butylpyridin-2-amine: Lacks the nonadecyl chain, resulting in different physical and chemical properties.
5-Nonadecylpyridin-2-amine: Lacks the butyl group, affecting its reactivity and applications.
Uniqueness
This comprehensive overview highlights the significance of N-Butyl-5-nonadecylpyridin-2-amine in various scientific and industrial contexts
Propriétés
Numéro CAS |
88260-20-2 |
|---|---|
Formule moléculaire |
C28H52N2 |
Poids moléculaire |
416.7 g/mol |
Nom IUPAC |
N-butyl-5-nonadecylpyridin-2-amine |
InChI |
InChI=1S/C28H52N2/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-27-23-24-28(30-26-27)29-25-6-4-2/h23-24,26H,3-22,25H2,1-2H3,(H,29,30) |
Clé InChI |
IUDNASLYNUDRGO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCC1=CN=C(C=C1)NCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[Ethoxy(diethyl)silyl]propane-1-thiol](/img/structure/B14381126.png)

![N~2~,N~6~-Dimethyl-4-[(pyridin-2-yl)amino]pyridine-2,6-dicarboxamide](/img/structure/B14381134.png)
![1,3-Dioxo-1,3,3',4'-tetrahydrospiro[indene-2,2'-pyran]-4'-yl acetate](/img/structure/B14381139.png)





![4-[(E)-(Hydrazinylmethylidene)amino]-1,2,5-oxadiazole-3-carboxylic acid](/img/structure/B14381176.png)

